2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
2-{[4-(3-Fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a pyrazine-based heterocyclic compound featuring a sulfanyl bridge and an N-(2-fluorophenyl)acetamide moiety. Its structure combines a dihydropyrazinone core substituted with a 3-fluoro-4-methylphenyl group, linked via a sulfur atom to an acetamide group bearing a 2-fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly those influenced by fluorine substituents and sulfur-containing linkers .
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-12-6-7-13(10-15(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXOAMKIFPGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, 4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol. This intermediate can be synthesized through the reaction of 3-fluoro-4-methylphenyl isothiocyanate with hydrazine hydrate under controlled conditions .
The final step involves the reaction of the intermediate with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and the pyrazine ring may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Fluorophenyl vs. Methyl/Methoxyphenyl Substituents
Melting Points and Stability
- Compounds with methoxy groups (e.g., 13b in ) show lower melting points (274°C), likely due to reduced crystallinity .
Core Structure Variations
Pyrazine vs. Pyrazolo-Pyrimidin Cores
- Target Compound: The dihydropyrazinone core offers a planar structure conducive to π-π stacking interactions.
- The mass (571.198.8 Da) and higher melting point (302–304°C) reflect greater molecular complexity .
Thieno-Pyrimidin and Triazol Cores
- 618879-60-0 (): A thieno-pyrimidin core with a 3-fluorophenyl group introduces sulfur-based heterocyclic interactions, differing from the pyrazine core’s nitrogen-rich environment.
- 477332-63-1 (): A triazol core with chlorophenyl and difluorophenyl groups highlights the impact of halogenation on bioactivity and solubility .
Data Tables
Table 1. Comparative Analysis of Structurally Related Compounds
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: CHFNOS
- Molecular Weight: 320.35 g/mol
- IUPAC Name: 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Structural Features
The compound features:
- A pyrazine ring , which is known for its role in various biological activities.
- A sulfanyl group , which may enhance its reactivity and interaction with biological targets.
- Fluorine substitutions that can influence lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazinyl moiety is often associated with enhanced activity against various bacterial strains. Studies have shown that compounds with sulfanyl groups can disrupt bacterial cell walls, leading to cell lysis.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and apoptosis. For instance, compounds similar to this one have been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It may interact with key enzymes involved in metabolic pathways, particularly those related to cancer metabolism and antibiotic resistance. For example, some derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazinyl compounds demonstrated that derivatives similar to This compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further development.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 16 | 32 |
| Target Compound | 4 | 8 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the target compound induced apoptosis in HeLa cells at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis.
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5 |
| 5 | 15 |
| 10 | 40 |
| 20 | 70 |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions, including thioether bond formation and amide coupling. Key parameters include:
- Temperature control : Maintaining 50–70°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of sulfhydryl intermediates .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate thiol groups without degrading fluorinated aryl rings .
- Analytical validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity (>95%) via HPLC .
Q. How is the molecular structure of this compound validated post-synthesis?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazinone carbonyl at δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical ~435.4 g/mol) and detect fragmentation patterns .
- X-ray crystallography : Optional for resolving stereochemical ambiguities in the dihydropyrazine core .
Q. What in vitro assays are recommended for preliminary biological screening?
- Standard protocols :
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the pyrazinone scaffold’s hypothesized mechanism .
Advanced Research Questions
Q. How can researchers resolve conflicting data between computational predictions and experimental bioactivity results?
- Case study : If in silico docking (e.g., AutoDock Vina) predicts strong binding to EGFR but in vitro assays show weak inhibition:
Re-evaluate binding poses : Use molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-receptor interactions over 100 ns .
Experimental validation : Surface plasmon resonance (SPR) to measure binding affinity (KD) and rule out false positives from assay artifacts .
Structural analogs : Synthesize derivatives with modified sulfanyl or fluorophenyl groups to probe SAR .
Q. What strategies mitigate competing reactions during the synthesis of the dihydropyrazine core?
- Problem : Oxidative degradation of the 3-oxo-3,4-dihydropyrazine moiety under basic conditions.
- Solutions :
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .
- Low-temperature coupling : Perform amide bond formation at 0–5°C to suppress ring-opening side reactions .
- Protecting groups : Temporarily mask reactive sites (e.g., Boc-protection of amines) .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound?
- Framework :
Core modifications : Compare bioactivity of pyrazinone vs. pyrimidinone analogs .
Substituent effects : Vary fluorophenyl positions (ortho/meta/para) and measure changes in IC₅₀ values .
Functional group swaps : Replace sulfanyl with selenyl or ether linkages to assess electronic contributions .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What computational tools are suitable for predicting metabolic stability of this compound?
- Software :
- SwissADME : Predict CYP450 metabolism hotspots (e.g., oxidation of dihydropyrazine) .
- MetaSite : Identify likely Phase I metabolites (e.g., hydroxylation at the 4-methylphenyl group) .
- Experimental follow-up : Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo anticancer efficacy?
- Scenario : Strong cytotoxicity in cell lines (IC₅₀ = 5 µM) but no tumor reduction in murine models.
- Investigation steps :
Pharmacokinetics (PK) : Measure plasma half-life and bioavailability; poor absorption may explain in vivo failure .
Metabolite profiling : Detect inactive metabolites using high-resolution mass spectrometry .
Formulation optimization : Test nanoparticle encapsulation or pro-drug strategies to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
